molecular formula C28H17Cl3N2O B3893574 [5-Chloro-2-[(3,6-dichloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone

[5-Chloro-2-[(3,6-dichloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone

Cat. No.: B3893574
M. Wt: 503.8 g/mol
InChI Key: MKVIIGNVKDQEIU-UHFFFAOYSA-N
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Description

[5-Chloro-2-[(3,6-dichloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone: is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-[(3,6-dichloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as an inhibitor of certain enzymes. Its quinoline core structure is known to interact with biological targets, making it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anti-inflammatory and anticancer properties .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which [5-Chloro-2-[(3,6-dichloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The quinoline core structure allows the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness: What sets [5-Chloro-2-[(3,6-dichloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone apart is its specific substitution pattern, which enhances its reactivity and potential biological activities. The presence of multiple chlorine atoms and the phenylmethanone group contribute to its unique properties and applications .

Properties

IUPAC Name

[5-chloro-2-[(3,6-dichloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17Cl3N2O/c29-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)26(31)28(32-23)33-24-14-12-20(30)16-22(24)27(34)18-9-5-2-6-10-18/h1-16H,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVIIGNVKDQEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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